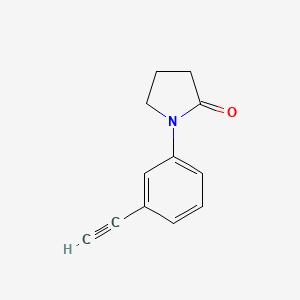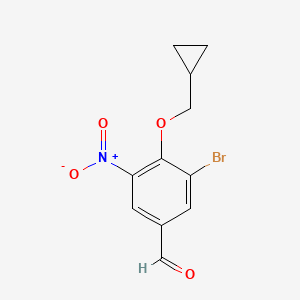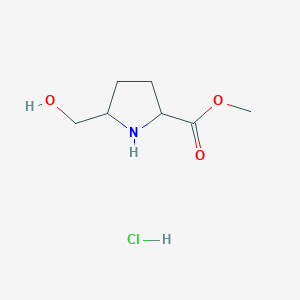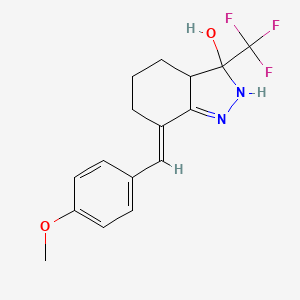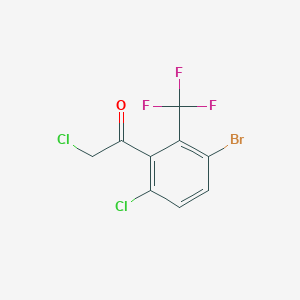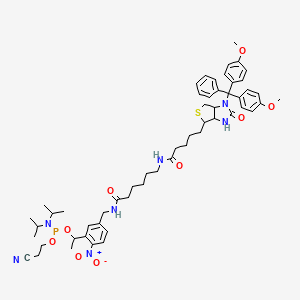
PC Biotin Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC Biotin Phosphoramidite is a photocleavable biotinylation reagent used in the synthesis of oligonucleotides. This compound is particularly valuable in molecular biology and biotechnology for its ability to facilitate the capture and release of biotin-labeled DNA. The unique feature of this compound is its photocleavable linker, which allows for the controlled release of biotinylated molecules upon exposure to near-UV light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PC Biotin Phosphoramidite is synthesized through a series of chemical reactions involving the incorporation of a biotin moiety into a phosphoramidite structure. The synthesis typically involves the following steps:
Formation of the Biotinylated Intermediate: Biotin is first activated and then coupled with a suitable linker molecule.
Phosphoramidite Formation: The biotinylated intermediate is then reacted with a phosphoramidite reagent to form the final product.
The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the coupling reactions. The process is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment. The process is optimized for efficiency and scalability, ensuring consistent quality and high throughput. The use of automated synthesizers allows for precise control over reaction parameters, minimizing the risk of contamination and ensuring reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
PC Biotin Phosphoramidite undergoes several types of chemical reactions, including:
Photocleavage: Upon exposure to near-UV light, the photocleavable linker is cleaved, releasing the biotinylated molecule.
Coupling Reactions: The phosphoramidite group reacts with the 5’-hydroxyl group of an oligonucleotide, forming a stable phosphodiester bond.
Common Reagents and Conditions
Photocleavage: Near-UV light (300-350 nm) is used to cleave the photocleavable linker.
Coupling Reactions: Organic solvents such as acetonitrile and catalysts like tetrazole are commonly used to facilitate the coupling reactions
Major Products Formed
Photocleavage: The major product formed is a 5’-phosphate oligonucleotide, which is suitable for further biological transformations.
Coupling Reactions: The major product is a biotinylated oligonucleotide, which can be used for various applications in molecular biology.
Wissenschaftliche Forschungsanwendungen
PC Biotin Phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated oligonucleotides for various chemical assays and experiments.
Biology: Facilitates the capture and release of biotin-labeled DNA, enabling studies on DNA-protein interactions, gene expression, and more.
Medicine: Used in diagnostic assays and therapeutic research, particularly in the development of biotinylated probes for detecting specific nucleic acid sequences.
Industry: Employed in the production of biotinylated oligonucleotides for use in various industrial applications, including biotechnology and pharmaceuticals
Wirkmechanismus
The mechanism of action of PC Biotin Phosphoramidite involves the following steps:
Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of an oligonucleotide, forming a stable phosphodiester bond.
Biological Activity: The released biotinylated molecule retains its biological activity and can participate in further biological transformations, such as gene construction and cloning
Vergleich Mit ähnlichen Verbindungen
PC Biotin Phosphoramidite is unique due to its photocleavable linker, which allows for controlled release of biotinylated molecules. Similar compounds include:
PC Amino-Modifier Phosphoramidite: Used to prepare 5’-amino-modified oligonucleotides suitable for subsequent photocleavage.
PC Spacer Phosphoramidite: Used as an intermediary to attach any modification reagent to the terminus of oligonucleotides.
BiotinTEG CPG: Designed for the direct synthesis of oligonucleotides containing biotin at the 3’ terminus .
These compounds share similar properties but differ in their specific applications and the types of modifications they introduce to oligonucleotides.
Eigenschaften
Molekularformel |
C55H72N7O9PS |
|---|---|
Molekulargewicht |
1038.2 g/mol |
IUPAC-Name |
6-[5-[3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]-N-[[3-[1-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethyl]-4-nitrophenyl]methyl]hexanamide |
InChI |
InChI=1S/C55H72N7O9PS/c1-38(2)61(39(3)4)72(70-34-16-32-56)71-40(5)47-35-41(22-31-48(47)62(66)67)36-58-52(64)20-12-9-15-33-57-51(63)21-14-13-19-50-53-49(37-73-50)60(54(65)59-53)55(42-17-10-8-11-18-42,43-23-27-45(68-6)28-24-43)44-25-29-46(69-7)30-26-44/h8,10-11,17-18,22-31,35,38-40,49-50,53H,9,12-16,19-21,33-34,36-37H2,1-7H3,(H,57,63)(H,58,64)(H,59,65) |
InChI-Schlüssel |
XSOZHGRMILVYEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(C)C1=C(C=CC(=C1)CNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)N(C(=O)N3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)

![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
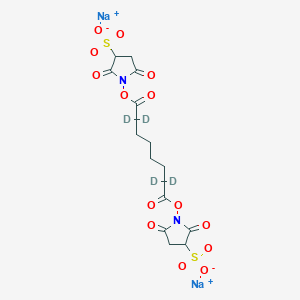


![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)

